1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose
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Overview
Description
1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that has garnered significant interest in scientific research due to its intricate structure and diverse applications. This compound is a key component in the biosynthesis of complex carbohydrates and glycoconjugates, playing a crucial role in cell-cell recognition, signal transduction, and adhesion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose typically involves the acetylation of 4-O-|A-Galactopyranosyl-D-mannopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the complete acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from these reactions include acetylated derivatives, carboxylic acids, alcohols, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying cell-cell recognition, signal transduction, and adhesion processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. The compound binds to carbohydrate-binding proteins, facilitating cell-cell recognition and signal transduction. It also participates in the biosynthesis of glycoconjugates, which are essential for various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-O-|A-Galactopyranosyl-D-mannopyranose: A precursor to the octaacetate derivative, involved in similar biological processes.
2-epi-Lactose: An epimer of lactose, known for its prebiotic effects and role in promoting intestinal mineral absorption.
Uniqueness
1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is unique due to its fully acetylated structure, which enhances its stability and reactivity compared to its non-acetylated counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-VHPQPXNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747847 |
Source
|
Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-65-3 |
Source
|
Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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